PHYLPA-8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

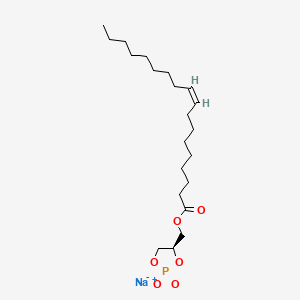

分子式 |

C21H38NaO6P |

|---|---|

分子量 |

440.5 g/mol |

IUPAC名 |

sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H39O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);/q;+1/p-1/b10-9-;/t20-;/m1./s1 |

InChIキー |

WAVVZMLZBMXFAT-JGSYTFBMSA-M |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1COP(=O)(O1)[O-].[Na+] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(O1)[O-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

ANGPTL8: A Pivotal Regulator in Lipid Metabolism and Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a critical regulator of lipid metabolism, primarily by modulating the activity of lipoprotein lipase (B570770) (LPL), the gatekeeper enzyme for plasma triglyceride (TG) clearance. ANGPTL8 functions in concert with two other members of the angiopoietin-like family, ANGPTL3 and ANGPTL4, to direct the trafficking of triglycerides in response to nutritional states. In the fed state, ANGPTL8 is induced and forms a highly potent inhibitory complex with ANGPTL3, which circulates and inhibits LPL in oxidative tissues like skeletal and cardiac muscle. Concurrently, in adipose tissue, ANGPTL8 forms a complex with ANGPTL4 that dramatically reduces its inhibitory activity, thereby promoting LPL-mediated fatty acid uptake for storage in fat. This dual function makes ANGPTL8 a central switch in postprandial lipid partitioning. Due to its profound impact on triglyceride levels, ANGPTL8 has emerged as a promising therapeutic target for dyslipidemia and associated metabolic diseases.

Core Mechanism of Action: The ANGPTL3-4-8 Model

The primary function of ANGPTL8 in lipid metabolism is best understood through the "ANGPTL3-4-8 model," which describes how these three proteins coordinate to regulate LPL activity and direct triglyceride trafficking based on nutritional status.[1] LPL is the rate-limiting enzyme that hydrolyzes triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.[2][3] ANGPTL3, ANGPTL4, and ANGPTL8 act as key inhibitors of LPL.[4][5]

The Fasted State

During fasting, ANGPTL8 expression is suppressed.[1][6] ANGPTL4 expression is induced in white adipose tissue (WAT), where it acts locally to inhibit LPL activity.[1][7] This inhibition minimizes the storage of fatty acids in adipocytes and redirects circulating triglycerides towards oxidative tissues, such as the heart and skeletal muscle, to be used for energy.[1] Although ANGPTL3 is constitutively secreted by the liver, it has very little ability to inhibit LPL on its own.[2][8]

The Fed State

Upon feeding, insulin (B600854) and other nutritional signals markedly increase the expression of ANGPTL8 in both the liver and adipose tissue.[6][9] This induction triggers a switch in lipid partitioning:

-

In the Liver: ANGPTL8 forms a complex with ANGPTL3. This ANGPTL3/8 complex is secreted into circulation and is a much more potent inhibitor of LPL than ANGPTL3 alone.[10][11][12] It acts as an endocrine factor to inhibit LPL activity in the heart and skeletal muscle, thus reducing fatty acid uptake by these tissues.[2][7]

-

In Adipose Tissue: Locally expressed ANGPTL8 forms a complex with ANGPTL4. In stark contrast to the ANGPTL3/8 complex, the formation of the ANGPTL4/8 complex greatly reduces the ability of ANGPTL4 to inhibit LPL.[2][11][13] This localized de-inhibition ensures that LPL in adipose tissue becomes highly active, promoting the efficient clearance of triglycerides from the blood and their storage as fat.[10][11]

This coordinated mechanism ensures that after a meal, energy in the form of fatty acids is efficiently directed to adipose tissue for storage.[6][14]

Caption: The ANGPTL3-4-8 model for triglyceride trafficking in fasted versus fed states.

Molecular Interactions and Complex Formation

ANGPTL8 is considered an atypical member of the ANGPTL family as it lacks the C-terminal fibrinogen-like domain common to other members.[9][15] Its primary function is mediated through direct physical interaction with ANGPTL3 and ANGPTL4.[8][16]

-

ANGPTL3/ANGPTL8 Complex: ANGPTL8 binds to the N-terminal domain of ANGPTL3.[15] This interaction is crucial, as co-expression of ANGPTL3 and ANGPTL8 results in a complex with over 100-fold greater LPL-inhibitory activity than ANGPTL3 alone.[11][12][17] ANGPTL8 is essential for ANGPTL3 to effectively inhibit LPL; in the absence of ANGPTL8, even high concentrations of ANGPTL3 have minimal effect on LPL activity.[8][17][18] This complex is considered the physiologically relevant circulating LPL inhibitor.[19]

-

ANGPTL4/ANGPTL8 Complex: In adipose tissue, ANGPTL8 forms a complex with ANGPTL4.[13][16] This interaction, however, has the opposite effect. The ANGPTL4/8 complex is a significantly less potent LPL inhibitor than ANGPTL4 alone.[11][12] This suggests that a key role of ANGPTL8 in the fed state is to locally inactivate the inhibitory function of ANGPTL4 in fat, thereby "opening the gate" for triglyceride storage.[11][13]

Caption: Differential regulation of LPL by ANGPTL8 complex formation.

Quantitative Impact of ANGPTL8 on Lipid Metabolism

Studies involving genetic knockout and overexpression models in animals have provided clear quantitative data on the role of ANGPTL8 in regulating plasma lipid levels.

| Model / Condition | Plasma Triglyceride (TG) Change | Key Findings & Citations |

| ANGPTL8 Knockout (Angptl8-/-) Mice | ~50-70% reduction in the fed state | Paradoxically decreased TG levels after refeeding; associated with reduced VLDL secretion and increased LPL activity.[6][14] |

| ANGPTL8 Overexpression (Mouse Model) | > 5-fold increase | Dramatically increased serum TG levels.[1][15] Co-expression with ANGPTL3 led to a >10-fold increase.[6][14] |

| ANGPTL8 Overexpression in ANGPTL3-KO Mice | No significant change in TG | Demonstrates that the effect of ANGPTL8 on triglycerides is dependent on the presence of ANGPTL3.[6][15] |

| ANGPTL8 Monoclonal Antibody (Monkey Model) | ~65% reduction in TG | A single injection robustly reduced circulating triglycerides, highlighting its therapeutic potential.[20] |

| Human Loss-of-Function (LOF) ANGPTL8 variant | ~15% reduction in TG | Carriers of the rs145464906 T allele also showed ~10 mg/dL higher HDL-C levels.[20] |

Key Experimental Protocols

The elucidation of ANGPTL8's function has relied on several key experimental techniques.

In Vitro LPL Inhibition Assay

This assay is fundamental to determining the inhibitory activity of ANGPTL proteins and their complexes.

Objective: To measure the ability of purified ANGPTL8, ANGPTL3, and their co-expressed complex to inhibit the enzymatic activity of LPL.

Methodology:

-

Protein Expression and Purification: Recombinant human ANGPTL3 and ANGPTL8 are expressed separately and also co-expressed in a suitable cell line (e.g., HEK293T cells). The conditioned media containing the secreted proteins are collected.[8][21]

-

LPL Source: Conditioned medium from cells expressing human LPL is used as the source of the enzyme.[21]

-

Inhibition Step: The LPL-containing medium is incubated with the conditioned media containing ANGPTL3 alone, ANGPTL8 alone, a post-secretion mix of ANGPTL3 and ANGPTL8, or the co-expressed ANGPTL3/8 complex for a defined period (e.g., 6 hours at 37°C).[8][21]

-

Activity Measurement: LPL activity is measured by adding a triglyceride substrate, often radiolabeled (e.g., [³H]triolein), emulsified with phospholipids. The assay measures the release of radiolabeled free fatty acids over time.[6]

-

Quantification: The amount of released fatty acid is quantified via liquid scintillation counting. The percentage of LPL inhibition is calculated relative to a control incubation without any ANGPTL proteins.[6]

Caption: Simplified workflow for an in vitro Lipoprotein Lipase (LPL) inhibition assay.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

Objective: To demonstrate a direct physical interaction between ANGPTL3 and ANGPTL8.

Methodology:

-

Cell Lysis: Cells co-expressing tagged versions of ANGPTL3 (e.g., V5-tagged) and ANGPTL8 (e.g., FLAG-tagged) are lysed to release cellular proteins.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody) that is coupled to agarose (B213101) beads. This antibody will bind to ANGPTL8 and any proteins physically associated with it.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other tag (e.g., anti-V5 antibody). A band corresponding to the molecular weight of ANGPTL3 confirms that it was pulled down along with ANGPTL8, indicating a direct interaction.[6]

Therapeutic Implications and Future Directions

The critical role of the ANGPTL3/8 complex in regulating triglyceride levels makes it a compelling target for treating hypertriglyceridemia.[4][10] Elevated triglycerides are a known risk factor for cardiovascular disease.[5][22]

-

Therapeutic Strategies: Antagonism of ANGPTL8 is a promising approach. Preclinical studies using a monoclonal antibody against ANGPTL8 in monkeys demonstrated a potent reduction in plasma triglycerides.[20] This strategy is attractive because it specifically targets the potent, circulating ANGPTL3/8 complex responsible for LPL inhibition in oxidative tissues.[10]

-

Dual Benefit on TG and HDL-C: ANGPTL3, when not complexed with ANGPTL8, also inhibits endothelial lipase (EL), an enzyme that catabolizes HDL cholesterol.[20] By developing ANGPTL8 inhibitors that disrupt the ANGPTL3/8 complex, it may be possible to simultaneously reduce LPL inhibition (lowering TGs) and increase the pool of free ANGPTL3 available to inhibit EL (raising HDL-C).[20] This dual action could be highly beneficial for patients with atherogenic dyslipidemia.[23]

Future research will focus on developing specific and safe ANGPTL8 inhibitors for clinical use and further exploring the tissue-specific roles of ANGPTL8 in both endocrine and autocrine signaling.[2]

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Angiopoietin-like proteins as therapeutic targets for cardiovascular disease: focus on lipid disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triglyceride metabolism and angiopoietin-like proteins in lipoprotein lipase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Angiopoietin-like Proteins and Lipoprotein Lipase: The Waltz Partners That Govern Triglyceride-Rich Lipoprotein Metabolism? Impact on Atherogenesis, Dietary Interventions, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]

- 10. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The Potential of ANGPTL8 Antagonism to Simultaneously Reduce Triglyceride and Increase HDL-Cholesterol Plasma Levels [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

ANGPTL8 Gene and Protein: A Technical Analysis of Structure, Function, and Experimental Investigation

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a critical regulator of lipid metabolism, primarily functioning through its interaction with other ANGPTL family members to control lipoprotein lipase (B570770) (LPL) activity. Despite being an atypical member of the angiopoietin-like family due to its structural properties, ANGPTL8 plays a central role in the partitioning of triglycerides (TGs) between oxidative tissues and adipose tissue, responding dynamically to nutritional states. This technical guide provides an in-depth analysis of the ANGPTL8 gene and protein structure, elucidates its role in metabolic signaling pathways, and details key experimental protocols for its study.

ANGPTL8 Gene Structure and Variants

The human ANGPTL8 gene, officially known as Angiopoietin Like 8 and previously identified by the symbol C19orf80, is the blueprint for the ANGPTL8 protein.[1][2] Its expression is predominantly observed in the liver and adipose tissue and is tightly regulated by nutritional signals such as fasting and refeeding.[3][4]

Genomic Locus and Characteristics

The ANGPTL8 gene is located on the p-arm of chromosome 19 and is composed of four exons.[1][5] It is a relatively small gene, which aligns with the modest size of its protein product.

| Characteristic | Description | Reference |

| Gene Symbol | ANGPTL8 (formerly C19orf80) | [1][2] |

| Aliases | Betatrophin, Lipasin, RIFL, TD26 | [1][2][3] |

| Chromosomal Locus | 19p13.2 | [1] |

| Genomic Coordinates | Start: 11,237,450 bp; End: 11,241,943 bp | [1] |

| Exon Count | 4 | [5] |

Clinically Significant Genetic Variants

Genetic variations within the ANGPTL8 gene are associated with significant alterations in plasma lipid profiles and the risk of metabolic diseases.

| Variant ID | Amino Acid Change | Associated Phenotype | Reference |

| rs2278426 | Arginine to Tryptophan at position 59 (R59W) | Associated with lower plasma HDL-cholesterol levels. | [6][7] |

| PTVs (e.g., rs760351239) | Protein-Truncating Variants | Associated with significantly lower triglyceride levels and a reduced risk of coronary artery disease. | [8] |

ANGPTL8 Protein Structure and Interactions

The ANGPTL8 protein is a secreted hormone composed of 198 amino acids with a molecular mass of approximately 22 kDa.[2][9][10] It is considered an atypical member of the ANGPTL family because it lacks the C-terminal fibrinogen-like domain characteristic of other members like ANGPTL3 and ANGPTL4.[1][3][11]

Domain Organization

The structure of ANGPTL8 is distinguished by an N-terminal secretion signal and a coiled-coil domain that shares homology with the N-terminal regions of ANGPTL3 and ANGPTL4.[1][12] This structural similarity is fundamental to its mechanism of action, which relies on forming functional protein complexes.

| Characteristic | Description | Reference |

| UniProtKB ID | Q6UXH0 | [2] |

| Amino Acid Count | 198 | [10] |

| Molecular Mass | ~22.1 kDa | [2] |

| Key Structural Features | N-terminal secretion signal, Coiled-coil domain, Lacks C-terminal fibrinogen-like domain. | [1][11][12] |

Quaternary Structure: The Functional Complexes

ANGPTL8 exerts its physiological function not as a monomer, but by forming heteromeric complexes with ANGPTL3 and ANGPTL4.[13][14] Intracellular co-expression and co-folding appear necessary for the formation and efficient secretion of these active complexes.[1][13] The interaction with ANGPTL3 and ANGPTL4 fundamentally alters their ability to inhibit LPL.

-

ANGPTL3-ANGPTL8 Complex: The formation of this complex dramatically enhances (>100-fold) the ability of ANGPTL3 to bind to and inhibit LPL.[13][15] This complex is the primary circulating inhibitor of LPL in oxidative tissues during the fed state.[16]

-

ANGPTL4-ANGPTL8 Complex: In contrast, when ANGPTL8 complexes with ANGPTL4 in adipose tissue, it significantly reduces the LPL-inhibitory activity of ANGPTL4.[14][15]

Signaling Pathways and Molecular Function

The primary and most well-validated function of ANGPTL8 is the regulation of triglyceride trafficking, a process elegantly described by the ANGPTL3-4-8 model.[17][18] This model explains how ANGPTL8 helps direct circulating TGs to specific tissues based on nutritional status.

The ANGPTL3-4-8 Model for Triglyceride Trafficking

This model delineates the coordinated action of ANGPTL3, ANGPTL4, and ANGPTL8 in managing lipid partitioning between fasting and feeding.

-

Fasting State: ANGPTL8 expression is suppressed.[3] ANGPTL4 is induced in white adipose tissue (WAT), where it inhibits local LPL activity. This action prevents fat storage and diverts circulating TGs to tissues like skeletal and cardiac muscle for energy utilization.[17][18]

-

Fed State: Insulin and nutrient intake stimulate the expression and secretion of ANGPTL8 from the liver and adipose tissue.[3][6] In the liver, ANGPTL8 complexes with ANGPTL3, and this potent ANGPTL3-ANGPTL8 complex is secreted into circulation. It travels to muscle tissues and inhibits LPL activity, thereby reducing TG uptake.[16][18] Simultaneously, ANGPTL8 produced in adipose tissue complexes with local ANGPTL4, attenuating its inhibitory effect and thus promoting LPL activity and TG storage in fat.[15][17]

Mechanism of LPL Inhibition

The inactivation of LPL by ANGPTL complexes involves a structural mechanism. The binding of the ANGPTL3-ANGPTL8 complex to LPL is thought to catalyze the irreversible dissociation of the active LPL dimer into inactive monomers, thereby preventing triglyceride hydrolysis.[14] ANGPTL8 itself contains a homologous LPL-inhibitory domain, but this domain appears to be unmasked or activated only upon complex formation with ANGPTL3.[17]

Key Experimental Protocols

Investigating the function of ANGPTL8 requires a combination of molecular biology, biochemistry, and in vivo techniques.

Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the physical interaction between ANGPTL8 and ANGPTL3 (or ANGPTL4) in a cellular context.[13]

Methodology:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with expression plasmids encoding tagged versions of human ANGPTL3 (e.g., HA-tagged) and ANGPTL8 (e.g., FLAG-tagged).

-

Cell Lysis: After 48 hours, harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting one of the protein tags (e.g., anti-FLAG antibody) overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash several times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the second protein's tag (e.g., anti-HA antibody) to confirm its presence in the immunoprecipitated complex.

References

- 1. ANGPTL8 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]

- 4. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ANGPTL8 protein-truncating variant associated with lower serum triglycerides and risk of coronary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

Angiopo-like Protein 8 (ANGPTL8): A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, lipasin, and RIFL, is a crucial regulator of lipid metabolism. Since its independent discovery by three research groups in 2012, ANGPTL8 has emerged as a key player in the trafficking of triglycerides (TGs) by modulating the activity of lipoprotein lipase (B570770) (LPL), primarily through its interactions with ANGPTL3 and ANGPTL4. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to ANGPTL8. It includes a chronological account of its discovery, detailed summaries of quantitative data from pivotal studies, comprehensive experimental protocols, and visualizations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Discovery and Nomenclature

Angiopoietin-like protein 8 was independently identified by three research groups in 2012, leading to a variety of names in the scientific literature.[1][2][3]

-

RIFL (Refeeding Induced Fat and Liver): The Smas laboratory named the protein RIFL due to its significantly increased expression in adipose tissue and liver during the fed state compared to the fasted state.[1]

-

Lipasin: The Zhang laboratory identified ANGPTL8 in an RNA-seq screen for nutritionally regulated genes and named it "lipasin" due to its role in lipid metabolism.[1][4]

-

ANGPTL8: A third group also identified it and named it ANGPTL8, recognizing its homology with other members of the angiopoietin-like protein family.[1][5]

-

Betatrophin: In 2013, it was transiently named "betatrophin" based on a study suggesting its role in promoting pancreatic beta-cell proliferation.[2] However, this finding was later disproven and the original paper was retracted, leading to the recommendation of using the name ANGPTL8.[2]

ANGPTL8 is considered an atypical member of the ANGPTL family as it lacks the C-terminal fibrinogen-like domain characteristic of other ANGPTLs.[2][6] It is a 22-kDa protein composed of 198 amino acids.[7]

Role in Lipid Metabolism: The ANGPTL3-4-8 Model

The primary physiological role of ANGPTL8 is the regulation of plasma triglyceride levels through the inhibition of lipoprotein lipase (LPL).[8][9] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating lipoproteins, facilitating their uptake into tissues.[8] ANGPTL8 exerts its function by forming complexes with two other ANGPTL members, ANGPTL3 and ANGPTL4, in a model known as the "A3-4-8 model of LPL regulation".[1][3]

-

Fed State: In the fed state, insulin (B600854) and glucose levels rise, leading to a significant increase in ANGPTL8 expression in the liver and adipose tissue.[1][10] ANGPTL8 forms a complex with ANGPTL3 in the liver, which is then secreted into the circulation.[1] This ANGPTL3-ANGPTL8 complex is a potent inhibitor of LPL in oxidative tissues like the heart and skeletal muscle.[1] This inhibition diverts circulating triglycerides towards white adipose tissue (WAT) for storage.[8]

-

Fasted State: During fasting, ANGPTL8 expression is suppressed.[8] This leads to reduced ANGPTL3-ANGPTL8 complex formation and consequently, decreased LPL inhibition in oxidative tissues, allowing them to take up fatty acids for energy.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on ANGPTL8.

Table 1: Regulation of ANGPTL8 Gene Expression

| Condition | Tissue | Fold Change in mRNA Expression | Reference |

| In vivo hyperinsulinemia (human) | Adipose Tissue | 14-fold increase at 3 hours | [11][12] |

| In vivo hyperinsulinemia (human) | Adipose Tissue | 18-fold increase at 6 hours | [11][12] |

| High-Fat Diet (mice) | Liver and Brown Adipose Tissue | Significantly increased | [7][13] |

| Fasting (mice) | Brown and White Adipose Tissue | ~80% decrease | [7][13] |

| Insulin Treatment (in vitro, adipocytes) | Adipocytes | ~35-fold increase | [7][13] |

| Cold Exposure (mice) | Brown Adipose Tissue | >3-fold increase | [7] |

Table 2: Effects of ANGPTL8 on Plasma Triglyceride Levels

| Genetic Modification | Condition | Plasma Triglyceride (TG) Change | Reference |

| ANGPTL8 Knockout (mice) | Fed ad libitum | ~70% reduction | [14] |

| ANGPTL8 Knockout (mice) | Fed | Paradoxically decreased | [14] |

| ANGPTL8 Overexpression (mice) | - | Increased | [1] |

Key Experimental Protocols

Generation of Angptl8 Knockout Mice

This protocol describes the general methodology for creating Angptl8 knockout mice using homologous recombination, a technique widely used in the initial characterization of the protein's function.[14]

Methodology:

-

Targeting Vector Construction: A targeting vector is designed to replace a critical exon or the entire Angptl8 gene with a selection cassette (e.g., neomycin resistance gene). The vector contains homology arms corresponding to the flanking regions of the target gene to facilitate homologous recombination.

-

Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells (e.g., from a C57BL/6NTac background) via electroporation.

-

Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected using an antibiotic (e.g., G418 for neomycin resistance).

-

Verification of Homologous Recombination: Correctly targeted ES cell clones are identified by PCR and Southern blot analysis to confirm the specific gene disruption.

-

Blastocyst Injection: Verified ES cells are injected into blastocysts from a donor mouse strain.

-

Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the genetically modified ES cells.

-

Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the knockout allele, indicating germline transmission.

-

Establishment of a Homozygous Knockout Line: Heterozygous knockout mice are interbred to generate homozygous Angptl8-/- mice.

In Vitro Regulation of Angptl8 Gene Expression in Hepatocytes and Adipocytes

This protocol outlines the in vitro methodology used to study the hormonal and nutritional regulation of Angptl8 expression.[10]

Methodology:

-

Cell Culture:

-

Treatment:

-

Cells are cultured in serum-free DMEM.

-

For hormonal regulation studies, cells are treated with varying concentrations of insulin for specified time periods.

-

For nutritional regulation studies, cells are cultured in media with varying glucose concentrations, with or without insulin.

-

-

RNA Isolation and Quantitative PCR (qPCR):

-

Total RNA is extracted from the treated cells.

-

cDNA is synthesized from the RNA via reverse transcription.

-

qPCR is performed using primers specific for Angptl8 and a housekeeping gene (e.g., actin or GAPDH) for normalization.

-

The relative expression of Angptl8 mRNA is calculated using the ΔΔCt method.

-

ANGPTL8 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative measurement of human ANGPTL8 in plasma or serum.[15][16][17]

Methodology:

-

Plate Coating: A microplate is pre-coated with a capture antibody specific for human ANGPTL8.

-

Sample and Standard Incubation: Standards with known ANGPTL8 concentrations and diluted plasma/serum samples are added to the wells and incubated. ANGPTL8 present in the samples binds to the capture antibody.

-

Washing: The plate is washed to remove unbound substances.

-

Detection Antibody Incubation: A biotin-conjugated detection antibody specific for a different epitope on ANGPTL8 is added to the wells and incubated.

-

Washing: The plate is washed to remove unbound detection antibody.

-

Enzyme Conjugate Incubation: Avidin-conjugated Horseradish Peroxidase (HRP) is added to the wells and incubated. The avidin (B1170675) binds to the biotin (B1667282) on the detection antibody.

-

Washing: The plate is washed to remove unbound enzyme conjugate.

-

Substrate Addition and Color Development: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of ANGPTL8 in the sample.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

-

Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Calculation: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of ANGPTL8 in the samples is determined by interpolating their optical density on the standard curve.

Signaling Pathways and Experimental Workflows

ANGPTL8 Signaling in Lipid Metabolism

The following diagram illustrates the central role of ANGPTL8 in regulating triglyceride trafficking during the fed state.

Caption: ANGPTL8 regulation of triglyceride metabolism in the fed state.

Experimental Workflow for ANGPTL8 Knockout Mouse Generation

The following diagram outlines the key steps involved in generating and verifying an ANGPTL8 knockout mouse model.

Caption: Workflow for generating ANGPTL8 knockout mice.

Regulatory Pathway of ANGPTL8 Expression

This diagram illustrates the key signaling pathways that regulate the expression of the ANGPTL8 gene.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. ANGPTL8 - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Angiopoietin-Like Proteins: A Comprehensive Look - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]

- 8. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Genetic and Metabolic Determinants of Plasma Levels of ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. ibl-america.com [ibl-america.com]

An In-depth Technical Guide to the ANGPTL8 Signaling Pathway in Hepatocytes

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial secreted protein predominantly expressed in the liver and adipose tissue.[1][2] As an atypical member of the ANGPTL family, it plays a significant role in lipid and glucose metabolism, primarily by regulating the activity of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for triglyceride hydrolysis.[1] Dysregulation of ANGPTL8 is associated with several metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, making its signaling pathway in hepatocytes a key area of investigation for therapeutic development.[1][3][4] This guide provides a comprehensive overview of the core ANGPTL8 signaling pathways in hepatocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways in Hepatocytes

The function of ANGPTL8 is multifaceted, involving both endocrine effects on peripheral tissues and autocrine/paracrine actions within the liver. Its primary roles are centered on the regulation of triglyceride trafficking and responding to nutritional signals.

The Canonical ANGPTL8/ANGPTL3-Mediated Inhibition of Lipoprotein Lipase (LPL)

In the fed state, hepatocytes increase the expression and secretion of ANGPTL8. ANGPTL8 forms a complex with ANGPTL3, another hepatocyte-secreted protein.[5][6][7] While ANGPTL8 alone is a weak inhibitor of LPL, the ANGPTL3-ANGPTL8 complex is a potent inhibitor.[6][8] This complex circulates and acts in an endocrine fashion, primarily inhibiting LPL activity in oxidative tissues like skeletal and cardiac muscle.[9][5][10] This inhibition prevents these tissues from taking up fatty acids from triglyceride-rich lipoproteins (such as VLDL), thereby redirecting these lipids towards white adipose tissue for storage.[9][5] ANGPTL8 is essential for this process; it enhances the ability of ANGPTL3 to bind to and inhibit LPL.[6][7][11] In fact, the overexpression of ANGPTL3 only significantly increases plasma triglycerides in the presence of ANGPTL8.[6][11]

Upstream Regulation of ANGPTL8 Expression in Hepatocytes

The expression of the ANGPTL8 gene in hepatocytes is tightly regulated by nutritional and hormonal signals, primarily insulin (B600854) and AMPK.

-

Insulin Signaling: In the fed state, elevated insulin levels strongly induce ANGPTL8 expression.[12][13] This process involves the transcription factor CCAAT/enhancer-binding protein (C/EBPβ).[12][13] Other transcription factors, such as liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1 (SREBP1c), have also been implicated, though their roles may be secondary.[4][12]

-

AMPK Signaling: Conversely, the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that is active during fasting, negatively regulates ANGPTL8 expression.[12][13] AMPK activation antagonizes the inductive effect of insulin on ANGPTL8.[12][13]

-

Inflammatory Signals: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and TNF-α, have been shown to upregulate ANGPTL8 expression in hepatocytes, linking ANGPTL8 to inflammatory pathways.[1][2]

Emerging Role in Liver Pathophysiology: The LILRB2/ERK Pathway

Recent studies have uncovered a role for ANGPTL8 in the progression of liver diseases like NAFLD, fibrosis, and hepatocellular carcinoma (HCC).[1][14] In a pathogenic context, fatty acids can upregulate ANGPTL8 in hepatocytes.[1] Secreted ANGPTL8 can then act as a pro-inflammatory factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRB2) on hepatic stellate cells (HSCs) and macrophages.[1] This interaction activates the extracellular signal-regulated kinase (ERK) signaling pathway, promoting the expression of fibrotic genes in HSCs and contributing to the progression of liver fibrosis.[1][14] In HCC cells, this pathway has been shown to promote proliferation and autophagy.[14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ANGPTL8 in hepatocytes and related models.

Table 1: Effect of ANGPTL8 on Triglyceride (TG) and Lipid Metabolism

| Condition | Model System | Key Quantitative Result | Reference |

|---|---|---|---|

| ANGPTL8 Overexpression | Mouse Liver (in vivo) | Dramatic increase in serum TG levels. | [9] |

| ANGPTL8 Knockout (KO) | Mice (in vivo) | Reduced fed and fasted plasma triglycerides. | [12][13] |

| ANGPTL8 Treatment | Palmitate-induced HepG2 cells | Decreased intracellular TG content. | [15] |

| Moderate-to-Severe NAFLD | Human Patients | ANGPTL8 levels: 1,129 ± 351 pg/mL vs. 742 ± 252 pg/mL in controls. | [3] |

| Correlation with HCL* | Human Patients | ANGPTL8 was the strongest independent determinant of HCL (r = 0.436, P = 0.042). | [3] |

*HCL: Hepatocellular Lipid Content

Table 2: Regulation of ANGPTL8 Expression in Hepatocytes | Stimulus | Model System | Key Quantitative Result | Reference | | :--- | :--- | :--- | | Insulin | 3T3-L1 Adipocytes (in vitro) | Nearly 35-fold increase in Angptl8 gene transcription. |[16] | | Fasting | Mouse Adipose Tissue (in vivo) | ~80% decrease in ANGPTL8 expression. |[4] | | LPS (4 μg/ml, 24h) | HepG2 Cells (in vitro) | Significant upregulation of ANGPTL8 mRNA expression. |[2] | | miR-143-3p mimic | HepG2 Cells (in vitro) | Decreased ANGPTL8 transcript and protein levels. |[17] |

Detailed Experimental Protocols

Quantification of Intracellular Triglycerides in Hepatocytes

This protocol describes a common method for measuring triglyceride accumulation in cultured hepatocytes, such as HepG2 cells or primary hepatocytes, following experimental manipulation.

Principle: Cells are lysed, and the triglycerides are hydrolyzed (saponified) into glycerol (B35011) and free fatty acids. The glycerol concentration is then determined using a colorimetric or fluorometric assay, which is proportional to the initial triglyceride content.[18] The result is normalized to the total protein content of the sample.[19]

Methodology:

-

Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) in 6-well plates and culture until they reach desired confluency. Treat cells with compounds of interest (e.g., oleic acid to induce lipid loading, or ANGPTL8 protein).

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 200-500 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Keep a small aliquot of the lysate for protein quantification (e.g., using a BCA assay).

-

-

Triglyceride Hydrolysis (Saponification):

-

To the remaining lysate, add an equal volume of an ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2:1 ratio of ethanol (B145695) to 30% KOH).[18]

-

Incubate the mixture in a water bath at 55-70°C for 1-2 hours to saponify the triglycerides.

-

Neutralize the reaction by adding a neutralizing agent (e.g., MgCl2 or a buffered solution) to bring the pH to ~7.0.

-

-

Glycerol Quantification:

-

Use a commercial triglyceride quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions.

-

Briefly, the assay involves an enzymatic reaction that converts glycerol to a product that can be detected by absorbance (e.g., at 540-570 nm) or fluorescence.[18]

-

Prepare a standard curve using the provided glycerol standards.

-

-

Calculation:

-

Determine the glycerol concentration in each sample from the standard curve.

-

Calculate the triglyceride content and normalize it to the total protein concentration determined in step 2. Results are typically expressed as µg of triglyceride per mg of protein.

-

Measurement of Fatty Acid β-Oxidation

This protocol measures the rate of mitochondrial and peroxisomal fatty acid oxidation (FAO) in freshly isolated or cultured hepatocytes using a radiolabeled fatty acid substrate.[20]

Principle: Hepatocytes are incubated with [1-¹⁴C]palmitic acid. During β-oxidation, the radiolabeled carbon is released as part of acetyl-CoA and other acid-soluble metabolites (ASMs). The reaction is stopped with acid, and the amount of radioactivity in the acid-soluble fraction is measured by liquid scintillation counting, which reflects the rate of FAO.[20]

Methodology:

-

Hepatocyte Isolation/Culture: Isolate primary hepatocytes from mice or use cultured hepatocyte cell lines. For primary cells, use a suspension of freshly isolated hepatocytes to best preserve the in vivo metabolic state.[20]

-

Substrate Preparation:

-

Prepare a solution of 100 µM palmitic acid complexed to bovine serum albumin (BSA) in a suitable assay medium (e.g., DMEM with HEPES).

-

Add [1-¹⁴C]palmitic acid to the solution to a final activity of approximately 0.4 µCi per reaction.[20]

-

-

Initiation of Assay:

-

Pre-incubate hepatocytes (e.g., 750,000 cells per reaction) in a 37°C water bath.

-

Start the reaction by adding the ¹⁴C-palmitic acid/BSA substrate mix to the cell suspension. Incubate for a defined period (e.g., 15-60 minutes) with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding a volume of ice-cold perchloric acid (e.g., 10%) to the cell suspension.[21] This precipitates proteins and lipids, leaving the small, acid-soluble metabolites in the supernatant.

-

Vortex and centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the acid-insoluble material.

-

-

Quantification of Radioactivity:

-

Carefully collect the supernatant (the acid-soluble fraction).

-

Add the supernatant to a scintillation vial containing a liquid scintillation cocktail.

-

Measure the ¹⁴C radioactivity using a liquid scintillation counter.

-

-

Normalization:

-

Normalize the measured radioactivity (counts per minute, CPM) to the amount of protein in the cell pellet or the incubation time to determine the rate of fatty acid oxidation (e.g., nmol palmitate oxidized/mg protein/hour).

-

References

- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]

- 2. ANGPTL8 deficiency attenuates lipopolysaccharide-induced liver injury by improving lipid metabolic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiopoietin-like protein 8/betatrophin correlates with hepatocellular lipid content independent of insulin resistance in non-alcoholic fatty liver disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]

- 5. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Regulation of ANGPTL8 in liver and adipose tissue by nutritional and hormonal signals and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual role of ANGPTL8 in promoting tumor cell proliferation and immune escape during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Angiopoietin-like 8 (ANGPTL8) expression is regulated by miR-143-3p in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

The Orchestration of Lipid Metabolism: A Technical Guide to the ANGPTL3-ANGPTL8 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate regulation of lipid metabolism, the angiopoietin-like (ANGPTL) family of proteins has emerged as a critical player. Among these, ANGPTL3 and ANGPTL8 have garnered significant attention for their synergistic role in controlling plasma triglyceride levels, primarily through the inhibition of lipoprotein lipase (B570770) (LPL). ANGPTL3, a secreted glycoprotein (B1211001) primarily from the liver, and ANGPTL8, a smaller, co-secreted protein, form a potent inhibitory complex that modulates LPL activity. Understanding the precise mechanism of their interaction is paramount for the development of novel therapeutics targeting hypertriglyceridemia and associated cardiovascular diseases. This technical guide provides an in-depth exploration of the ANGPTL3-ANGPTL8 interaction, detailing the quantitative aspects of their binding, the experimental methodologies used to elucidate their function, and the signaling pathways they govern.

Core Mechanism of Interaction and Function

The interaction between ANGPTL3 and ANGPTL8 is a prerequisite for the potent inhibition of LPL. While ANGPTL3 alone can inhibit LPL, its efficacy is dramatically enhanced when in complex with ANGPTL8.[1][2] ANGPTL8 itself possesses a functional LPL inhibitory motif but is inactive on its own.[3] The prevailing model suggests that the binding of ANGPTL3 to ANGPTL8 induces a conformational change in ANGPTL8, unmasking its inhibitory domain and allowing the complex to bind to LPL with high affinity.[4] This complex formation is essential for the physiological regulation of triglyceride trafficking, particularly in the fed state.[4]

The ANGPTL3-ANGPTL8 complex does not form efficiently by simple mixing of the individual proteins extracellularly, suggesting that their association occurs intracellularly prior to secretion.[4] Co-expression of ANGPTL3 is also crucial for the efficient secretion of ANGPTL8.[2][5]

Quantitative Data Summary

The interaction between ANGPTL3, ANGPTL8, and LPL has been characterized by several quantitative parameters. The following table summarizes the key data points available in the current literature.

| Parameter | Value | Method | Reference |

| ANGPTL3:ANGPTL8 Complex Stoichiometry | 3:1 | SEC-MALS, Mass Photometry | [6] |

| Molecular Weight of ANGPTL3/8 Complex | 120.5 kDa | SEC-MALS | [6] |

| IC50 of ANGPTL3/8 Complex for LPL Inhibition | ~6.062 nM | Amplex UltraRed Lipase Assay | [6] |

| Potency of ANGPTL3/8 Complex vs. ANGPTL3 alone | >100-fold more potent | LPL Inhibition Assay | [7] |

| Binding Affinity (Kd) of ANGPTL3-ANGPTL8 | Not explicitly reported | - | - |

| Binding Affinity (Kd) of ANGPTL3/8 Complex to LPL | Not explicitly reported, but markedly increased binding observed | Bio-layer Interferometry | [7] |

Signaling Pathway and Regulatory Model

The interplay between ANGPTL3, ANGPTL8, and another family member, ANGPTL4, is conceptualized in the "ANGPTL3-4-8 model," which describes the tissue-specific regulation of triglyceride trafficking in response to nutritional states.

In the fed state , insulin (B600854) stimulates the expression and secretion of ANGPTL8 from the liver. ANGPTL8 then complexes with constitutively expressed ANGPTL3. This potent ANGPTL3/8 complex circulates and inhibits LPL in oxidative tissues like skeletal and cardiac muscle, thereby diverting triglyceride-rich lipoproteins (TRLs) to white adipose tissue (WAT) for storage.

In the fasted state , ANGPTL8 levels are low, leading to reduced formation of the inhibitory ANGPTL3/8 complex. Concurrently, ANGPTL4 is expressed in WAT, where it inhibits local LPL activity. This directs TRLs towards oxidative tissues for energy utilization.

The interaction of the ANGPTL3/8 complex with LPL is further modulated by the endothelial protein GPIHBP1, which serves as a platform for LPL on the capillary endothelium and can protect LPL from inhibition.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the ANGPTL3-ANGPTL8 interaction.

Co-Immunoprecipitation (Co-IP) to Demonstrate ANGPTL3-ANGPTL8 Interaction

This protocol is adapted from studies using HEK293T cells to express and analyze the interaction between tagged ANGPTL3 and ANGPTL8.[5]

a. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect cells with expression vectors for tagged ANGPTL3 (e.g., Strep-tag) and ANGPTL8 (e.g., His-tag) using a suitable transfection reagent.

-

Collect conditioned media 48-72 hours post-transfection.

b. Immunoprecipitation:

-

Incubate conditioned media containing the secreted proteins with an antibody against one of the tags (e.g., anti-Strep tag antibody) for 1-2 hours at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

c. Washing:

-

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to four times with a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors). A typical wash buffer for Co-IP could be 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 0.5% Triton X-100.[5]

d. Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against both tags (e.g., anti-Strep and anti-His antibodies) to detect the co-immunoprecipitated proteins.

Lipase Activity Assay to Measure LPL Inhibition

This fluorescent assay quantifies LPL activity and its inhibition by the ANGPTL3/8 complex using a commercially available substrate.[5][8]

a. Reagents:

-

LPL source (e.g., conditioned media from LPL-expressing cells)

-

ANGPTL3 and ANGPTL8 (individual or co-expressed conditioned media)

-

Fluorescent lipase substrate (e.g., EnzChek™ Lipase Substrate)

-

Assay Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 8.0, 1.5% fatty acid-free BSA)

b. Assay Procedure:

-

In a 96-well black plate, combine the LPL source with varying concentrations of ANGPTL3, ANGPTL8, or the co-expressed ANGPTL3/8 complex.

-

Incubate the mixture for 30 minutes at 37°C to allow for inhibition to occur.

-

Initiate the reaction by adding the fluorescent lipase substrate.

-

Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a microplate reader (e.g., excitation ~485 nm, emission ~515 nm).

c. Data Analysis:

-

Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence curve).

-

Normalize the activity in the presence of inhibitors to the activity of LPL alone.

-

Determine the IC50 value for the ANGPTL3/8 complex by plotting the percentage of inhibition against the log of the inhibitor concentration.

NanoBiT® Split-Luciferase Assay for Real-Time Interaction Analysis

The NanoBiT® system is a powerful tool to study protein-protein interactions in live cells. It involves fusing two subunits of a bright luciferase (LgBiT and SmBiT) to the proteins of interest. Interaction of the target proteins brings the luciferase subunits together, reconstituting its activity.[5][9]

a. Vector Construction:

-

Clone the coding sequences of ANGPTL3 and ANGPTL8 into NanoBiT® vectors, creating fusions with either the LgBiT or SmBiT subunit (e.g., ANGPTL3-LgBiT and SmBiT-ANGPTL8). It is crucial to test different fusion orientations (N- or C-terminal) to ensure proper protein folding and function.

b. Cell Transfection and Assay:

-

Co-transfect HEK293T cells with the ANGPTL3-LgBiT and SmBiT-ANGPTL8 constructs.

-

After 24-48 hours, add the Nano-Glo® Live Cell Substrate to the cells.

-

Measure the luminescence signal using a luminometer. A high signal indicates a strong interaction between ANGPTL3 and ANGPTL8.

c. Data Analysis:

-

The luminescence signal is directly proportional to the extent of protein-protein interaction.

-

The data can be normalized to a control (e.g., cells expressing only one of the fusion proteins) to determine the specific interaction signal.[10]

Conclusion and Future Directions

The formation of a heteromeric complex between ANGPTL3 and ANGPTL8 is a critical regulatory nexus in lipid metabolism. This guide has synthesized the current understanding of their interaction, providing quantitative data, detailed experimental approaches, and a model of their physiological function. The dramatically increased potency of the ANGPTL3/8 complex in LPL inhibition highlights it as a prime target for therapeutic intervention in dyslipidemia.

Future research should focus on obtaining high-resolution structural data of the ANGPTL3/8 complex, both alone and in association with LPL and GPIHBP1. This will provide a more detailed mechanistic understanding of the conformational changes that drive LPL inhibition. Furthermore, a more precise quantification of the binding affinities between these components will be invaluable for the rational design of small molecule or antibody-based inhibitors. The continued application of advanced techniques, such as those detailed in this guide, will undoubtedly pave the way for novel and effective treatments for metabolic disorders.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Research Portal [iro.uiowa.edu]

- 3. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiopoietin-like 3 inhibition of endothelial lipase is not modulated by angiopoietin-like 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel NanoBiT-based assay monitors the interaction between lipoprotein lipase and GPIHBP1 in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]

ANGPTL8 Expression: A Comparative Analysis of Liver and Adipose Tissue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein that has emerged as a critical regulator of lipid and glucose metabolism. Primarily expressed in the liver and adipose tissue, ANGPTL8 plays a pivotal role in triglyceride trafficking by modulating the activity of lipoprotein lipase (B570770) (LPL). This technical guide provides a comprehensive overview of ANGPTL8 expression in these two key metabolic organs, detailing quantitative expression levels, the signaling pathways governing its expression, and standardized protocols for its detection and quantification.

Data Presentation: Quantitative Expression of ANGPTL8

The expression of ANGPTL8 varies between the liver and adipose tissue, with studies indicating a generally higher expression in the liver. The following tables summarize the available quantitative data on ANGPTL8 mRNA and protein expression.

Table 1: Relative ANGPTL8 mRNA Expression in Human Tissues

| Tissue | Relative mRNA Expression (Fold Change vs. Liver) | Citation |

| Liver | 1.00 | [1][2] |

| Adipose Tissue (subcutaneous) | 0.25 - 0.30 | [1][2] |

This data is based on reverse transcription-quantitative polymerase chain reaction (RT-qPCR) analysis of human tissues. The values represent the mean fold change relative to the liver, which is set as the reference (1.00).

Table 2: Qualitative ANGPTL8 Protein Expression in Human Tissues

| Tissue | Immunohistochemistry (IHC) Staining Intensity | Western Blot (WB) Detection | Citation |

| Liver | Moderate to Strong in hepatocytes (Zone 1 of hepatic acinus) | Detected | [3][4][5] |

| Adipose Tissue | Weak in mature adipocytes, Strong in immature adipocytes | Detected | [3][4][6] |

Signaling Pathways Regulating ANGPTL8 Expression

The expression of ANGPTL8 is dynamically regulated by nutritional and hormonal signals, primarily through the insulin (B600854) and AMP-activated protein kinase (AMPK) signaling pathways.

Insulin Signaling in Hepatocytes

In the liver, insulin is a potent inducer of ANGPTL8 expression. This regulation is mediated through the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.

Insulin signaling pathway leading to ANGPTL8 expression in hepatocytes.

AMPK Signaling in Adipocytes

In adipose tissue, AMP-activated protein kinase (AMPK), a cellular energy sensor, acts as a negative regulator of ANGPTL8 expression. Activation of AMPK, typically during periods of low energy, suppresses ANGPTL8 transcription.

AMPK signaling pathway negatively regulating ANGPTL8 expression in adipocytes.

ANGPTL3-ANGPTL8 Complex and LPL Inhibition

ANGPTL8 functions in concert with ANGPTL3, another liver-derived protein, to inhibit LPL activity. ANGPTL8 binds to ANGPTL3, and this complex is a more potent inhibitor of LPL than either protein alone.

Formation of the ANGPTL3-ANGPTL8 complex and its inhibition of LPL.

Experimental Protocols

Accurate quantification and localization of ANGPTL8 are crucial for research and drug development. The following are detailed methodologies for key experiments.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for ANGPTL8 mRNA

This protocol outlines the steps for quantifying ANGPTL8 mRNA levels in liver and adipose tissue samples using a SYBR Green-based RT-qPCR assay.

1. RNA Extraction:

-

Homogenize 50-100 mg of frozen liver or adipose tissue in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

Follow the manufacturer's instructions for reaction setup and thermal cycling.

3. qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for human ANGPTL8, and nuclease-free water.

-

Human ANGPTL8 Primer Sequences (Example):

-

Add the master mix and cDNA template to each well of a qPCR plate.

-

Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB).

4. qPCR Cycling and Data Analysis:

-

Perform qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).

-

Generate a melt curve to verify the specificity of the amplified product.

-

Calculate the relative expression of ANGPTL8 using the ΔΔCt method, normalizing to the reference gene.

Workflow for RT-qPCR analysis of ANGPTL8 mRNA expression.

Western Blotting for ANGPTL8 Protein

This protocol describes the detection and semi-quantification of ANGPTL8 protein in tissue lysates.

1. Protein Extraction:

-

Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C. (e.g., rabbit polyclonal anti-ANGPTL8, dilution 1:200 - 1:1000)[8][9].

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for ANGPTL8

This protocol provides a method for the quantitative measurement of ANGPTL8 protein in tissue homogenates using a sandwich ELISA kit.

1. Sample Preparation:

-

Prepare tissue homogenates as described in the Western Blotting protocol (Step 1).

-

Dilute the tissue homogenate supernatant to a concentration within the detection range of the ELISA kit.

2. ELISA Procedure (based on a typical sandwich ELISA kit):

-

Add standards and diluted samples to the wells of a microplate pre-coated with an anti-ANGPTL8 capture antibody. Incubate for 2 hours at 37°C.

-

Wash the wells multiple times with the provided wash buffer.

-

Add a biotin-conjugated anti-ANGPTL8 detection antibody to each well and incubate for 1 hour at 37°C.

-

Wash the wells.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the wells.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of ANGPTL8 in the samples by interpolating their absorbance values on the standard curve.

Immunohistochemistry (IHC) for ANGPTL8 Localization

This protocol details the steps for visualizing the localization of ANGPTL8 protein in paraffin-embedded liver and adipose tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-40 minutes[10][11].

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against ANGPTL8 (e.g., rabbit polyclonal, dilution 1:200 - 1:400) overnight at 4°C[1][9].

-

Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Visualize the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

5. Imaging and Analysis:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a microscope to assess the localization and intensity of ANGPTL8 staining.

Conclusion

ANGPTL8 is a key metabolic regulator with distinct expression profiles and regulatory mechanisms in the liver and adipose tissue. While mRNA expression is demonstrably higher in the liver, further quantitative proteomics studies are needed to definitively compare protein levels between these tissues. The provided signaling pathways and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of ANGPTL8 in metabolic health and disease. A thorough understanding of its tissue-specific expression and regulation is paramount for the development of targeted therapeutic strategies for metabolic disorders.

References

- 1. ANGPTL8/Betatrophin antibody (66641-1-PBS) | Proteintech [ptglab.com]

- 2. mouse Angptl8 antibody | 1 product in Validated Antibody Database; 2 cited in the literature; 5 total from 5 suppliers [labome.com]

- 3. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ANGPTL8/Betatrophin Polyclonal Antibody (23792-1-AP) [thermofisher.com]

- 9. ELISA Protocol [protocols.io]

- 10. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]

- 11. IHC antigen retrieval protocol | Abcam [abcam.com]

The Physiological Regulation of Angiopoietin-like Protein 8 (ANGPTL8) by Insulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid metabolism, primarily through its interaction with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL).[1][2] Its expression is exquisitely sensitive to hormonal and nutritional signals, with insulin (B600854) being a primary driver.[3][4] This technical guide provides an in-depth analysis of the physiological regulation of ANGPTL8 by insulin, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. Understanding these mechanisms is paramount for developing therapeutic strategies targeting dyslipidemia and related metabolic disorders.

Insulin-Mediated Regulation of ANGPTL8 Expression and Secretion

Insulin potently stimulates the expression of ANGPTL8 in its primary sites of production: the liver and adipose tissue.[3][5] This regulation occurs predominantly at the transcriptional level and is influenced by glucose availability in a tissue-specific manner. While insulin robustly increases ANGPTL8 mRNA and intracellular protein levels, its secretion into the circulation is a complex process, notably requiring co-expression and complex formation with ANGPTL3.[5][6]

Quantitative Effects of Insulin on ANGPTL8

The following tables summarize the quantitative data from key in vivo and in vitro studies on the effect of insulin on ANGPTL8 expression.

Table 1: In Vivo Regulation of ANGPTL8 by Insulin

| Species | Model/Condition | Tissue | Parameter | Fold Change vs. Control | Duration of Treatment | Citation |

| Human | Euglycemic-hyperinsulinemic clamp | Adipose Tissue | ANGPTL8 mRNA | ~14-fold | 3 hours | [5][6] |

| Human | Euglycemic-hyperinsulinemic clamp | Adipose Tissue | ANGPTL8 mRNA | ~18-fold | 6 hours | [5][6] |

| Human | Euglycemic-hyperinsulinemic clamp | Plasma | ANGPTL8 Protein | Significant Decrease | 3 and 6 hours | [5][6] |

| Mouse | Euglycemic-hyperinsulinemic clamp | Liver | Angptl8 mRNA | Marked Stimulation | 2 hours | [4] |

| Mouse | Hyperglycemic-hyperinsulinemic clamp | Liver | Angptl8 mRNA | Marked Stimulation (similar to euglycemic) | 2 hours | [4] |

| Mouse | Hyperglycemic-hyperinsulinemic clamp | Adipose Tissue | Angptl8 mRNA | Significant Elevation | 2 hours | [4] |

Table 2: In Vitro Regulation of ANGPTL8 by Insulin

| Cell Line | Tissue of Origin | Parameter | Fold Change vs. Control | Insulin Concentration | Duration of Treatment | Citation |

| Human Adipocytes (SGBS) | Adipose | ANGPTL8 mRNA | Increased | Not specified | Not specified | [5] |

| Immortalized Human Hepatocytes (IHH) | Liver | ANGPTL8 mRNA | Increased | Not specified | Not specified | [5][6] |

| Rat Hepatoma (H4IIE) | Liver | Angptl8 mRNA | Dose-dependent increase | 1-100 nM | 60 min - 24 hours | [3] |

| Mouse Adipocytes (3T3-L1) | Adipose | Angptl8 mRNA | ~35-fold | Not specified | Time- and dose-dependent | [7] |

Signaling Pathways Governing Insulin's Effect on ANGPTL8

Insulin's regulation of ANGPTL8 transcription is a multifaceted process involving several key signaling pathways and transcription factors. While the canonical PI3K/AKT pathway has been implicated, other pathways also play crucial roles.

Key Transcription Factors

-

CCAAT/Enhancer-Binding Protein Beta (C/EBPβ): Studies have identified C/EBPβ as a critical mediator of insulin-induced ANGPTL8 transcription in both hepatocytes and adipocytes.[3][4] Insulin treatment increases the expression of C/EBPβ, which in turn drives ANGPTL8 promoter activity.[8]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): As a master regulator of lipogenesis under the control of insulin, SREBP-1c is also involved in the transcriptional activation of ANGPTL8.[8][9]

-

Liver X Receptor (LXR): LXR, a nuclear receptor involved in lipid homeostasis, can also induce ANGPTL8 expression, and its activation can be influenced by insulin signaling.[7][8]

Signaling Cascades

Insulin initiates a signaling cascade upon binding to its receptor on hepatocytes and adipocytes. While initial thoughts pointed towards the canonical PI3K-AKT pathway, some studies suggest it may not be the primary route for ANGPTL8 regulation.[3] However, other evidence points to the involvement of the PI3K/mTOR pathway.[10] Conversely, AMP-activated protein kinase (AMPK), a cellular energy sensor, acts as a negative regulator, antagonizing the stimulatory effect of insulin on ANGPTL8 expression.[3][4] This inhibitory action of AMPK may partly explain the low levels of ANGPTL8 observed during fasting.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of ANGPTL8 regulation. Below are summarized protocols for key in vivo and in vitro experiments.

In Vivo: Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin action in vivo.

Protocol Steps:

-

Subject Preparation: Subjects are typically fasted overnight.[11]

-

Catheterization: Two intravenous catheters are placed, one for infusions (insulin, glucose) and one in a contralateral heated hand vein for arterialized blood sampling.[11]

-

Insulin Infusion: A continuous infusion of insulin is started at a fixed rate.

-

Glucose Clamp: Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain a constant, normal blood glucose level (euglycemia).[11]

-

Sampling: Blood samples and tissue biopsies (e.g., subcutaneous adipose tissue) are collected at baseline and at various time points during the clamp.[11][12]

-

Analysis: Samples are processed to measure ANGPTL8 mRNA (via qPCR) and protein concentrations (via ELISA).[11]

In Vitro: Insulin Stimulation of Hepatocytes and Adipocytes

Cell Culture:

-

Hepatocytes (e.g., IHH, H4IIE, HepG2): Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.[3][5]

-

Adipocytes (e.g., 3T3-L1, SGBS): Preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of agents (e.g., insulin, dexamethasone, IBMX).[3][5]

Insulin Stimulation Protocol:

-

Serum Starvation: Prior to insulin treatment, cells are typically serum-starved for a period (e.g., 4-16 hours) to reduce basal signaling.

-

Insulin Treatment: Cells are treated with varying concentrations of insulin (e.g., 1 nM to 100 nM) for different durations (e.g., 1 to 24 hours).[3]

-

Cell Lysis and Collection:

-

For mRNA analysis, cells are lysed, and RNA is extracted.

-

For intracellular protein analysis, cell lysates are prepared.

-

For secreted protein analysis, the culture medium is collected.

-

-

Quantification:

Conclusion and Future Directions

Insulin is a potent, direct regulator of ANGPTL8 gene expression in both the liver and adipose tissue, acting through a network of transcription factors including C/EBPβ and SREBP-1c. While this induction leads to a significant increase in intracellular ANGPTL8, its subsequent secretion and systemic effects are tightly controlled, particularly by its requisite partner, ANGPTL3. The paradoxical decrease in circulating ANGPTL8 during hyperinsulinemia in humans highlights the complexity of its post-transcriptional regulation and clearance.[5]

For drug development professionals, these intricate regulatory mechanisms offer several potential points of intervention. Modulating the signaling pathways that control ANGPTL8 transcription or targeting the ANGPTL3-ANGPTL8 interaction could provide novel therapeutic avenues for managing dyslipidemia. Further research is warranted to fully elucidate the post-transcriptional and post-translational regulation of ANGPTL8 and to understand the long-term consequences of modulating its activity.

References

- 1. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]

- 8. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Silencing of ANGPTL8 Alleviates Insulin Resistance in Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

ANGPTL8: A Pivotal Regulator of Lipoprotein Lipase Activity and Triglyceride Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary